molecular formula C28H24N2O7 B3012811 2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide CAS No. 872198-71-5

2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide

Cat. No. B3012811
M. Wt: 500.507
InChI Key: QOLXMRFAOCQEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C28H24N2O7 . It has an average mass of 500.499 Da and a mono-isotopic mass of 500.158356 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C28H24N2O7 . This formula indicates that the molecule is composed of 28 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms .

Scientific Research Applications

Structural Studies and Co-crystal Formation

Research has explored the structural aspects of quinoline derivatives, with a focus on co-crystals and salt formation involving amide bonds. These studies are crucial for understanding the molecular interactions and crystal packing, which are essential for the development of pharmaceuticals and materials science. For instance, the study of co-crystals and a salt of quinoline derivatives having amide bonds provides insights into the different spatial orientations these molecules can adopt when interacting with anions or forming complexes with other molecules (Karmakar, Kalita, & Baruah, 2009).

Synthesis of Quinoline Derivatives

The synthesis of novel quinoline derivatives, including benzoxazolo and tetrahydroisoquinoline derivatives, is a significant area of research. These compounds have potential applications in pharmaceuticals as intermediates for active compounds. For example, methods for synthesizing 5H-benzoxazolo[3,2-a]quinolin-5-ones offer a pathway to create unreported ring systems with potential biological activities (Kim, Fieber, Santilli, & Bell, 1974).

Pharmaceutical Applications

Quinoline derivatives have been evaluated for various biological activities, including their role as inhibitors or agents in treating certain conditions. For example, some derivatives have been studied for their positive inotropic activities, which could have implications for treating heart-related conditions (Li, Cui, Liu, Hong, Quan, & Piao, 2008). Additionally, the design and synthesis of quinoxalin-2(1H)-one-based compounds as aldose reductase inhibitors highlight the potential for these molecules to combat diabetic complications by inhibiting enzymes involved in glucose metabolism and possessing antioxidant activities (Qin, Hao, Han, Zhu, Yang, Wu, Hussain, Parveen, Jing, Ma, & Zhu, 2015).

properties

IUPAC Name

2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O7/c1-3-35-19-9-7-17(8-10-19)27(32)22-14-30(15-26(31)29-18-5-4-6-20(11-18)34-2)23-13-25-24(36-16-37-25)12-21(23)28(22)33/h4-14H,3,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLXMRFAOCQEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide

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